molecular formula C9H17NO2S B6283087 3-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione CAS No. 1564866-68-7

3-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B6283087
CAS No.: 1564866-68-7
M. Wt: 203.3
InChI Key:
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Description

3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione: is a heterocyclic compound that features a piperidine ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with thiolane precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or thiolane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; reactions often conducted under reflux conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiolane derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine or thiolane derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its pharmacological properties, such as increasing its bioavailability or specificity for certain biological targets.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the thiolane ring may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperidine itself or substituted piperidines.

    Thiolane derivatives: Compounds such as thiolane or substituted thiolanes.

Uniqueness: 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione is unique due to the combination of the piperidine and thiolane rings in a single molecule This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings

Properties

CAS No.

1564866-68-7

Molecular Formula

C9H17NO2S

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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